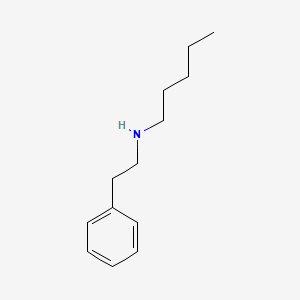

N-(2-phenylethyl)pentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by its molecular formula C13H21N and a molecular weight of 191.31 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pentan-1-amine typically involves the reaction of phenethylamine with pentan-1-amine under specific conditions. One common method includes the use of reductive amination, where phenethylamine is reacted with pentanal in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-phenylethyl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Applications De Recherche Scientifique

N-(2-phenylethyl)pentan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of N-(2-phenylethyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, which can influence various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethylamine: A parent compound with a similar structure but lacking the pentyl group.

Amphetamine: A stimulant with a similar phenethylamine backbone but with additional functional groups.

Methamphetamine: A potent central nervous system stimulant with structural similarities to phenethylamine.

Uniqueness

N-(2-phenylethyl)pentan-1-amine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its extended alkyl chain differentiates it from other phenethylamines, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Activité Biologique

N-(2-phenylethyl)pentan-1-amine, a member of the amine class of compounds, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C13H19N. The compound features a pentan-1-amine backbone with a phenylethyl substituent, which is believed to influence its biological interactions.

The primary mechanism of action for this compound involves its interaction with various amine receptors and enzymes . These interactions can modulate neurotransmitter systems, potentially affecting neurological functions. The compound may also inhibit specific enzymes involved in amine metabolism, such as amine oxidase [flavin-containing] B, which catalyzes the oxidative deamination of biogenic amines.

Target Enzymes

- Amine Oxidase [Flavin-containing] B : Involved in the metabolism of neurotransmitters.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurological Effects : It may influence neurotransmitter release and uptake, impacting mood and cognitive functions.

- Vascular Effects : Potential modulation of vascular functions through interactions with endothelial cells.

- Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.

Case Studies and Experimental Data

A range of studies has been conducted to assess the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of amine oxidase activity | In vitro assays on enzyme kinetics |

| Study 2 | Showed increased serotonin levels in rodent models | Behavioral assays combined with biochemical analysis |

| Study 3 | Indicated potential antidepressant effects through modulation of neurotransmitter systems | Chronic administration in animal models |

Pharmacological Applications

This compound's unique structure makes it a candidate for various pharmacological applications:

- Drug Development : Its interactions with neurotransmitter systems suggest potential for developing treatments for mood disorders.

- Research Tool : Used in studies exploring the role of amines in physiological processes.

Propriétés

IUPAC Name |

N-(2-phenylethyl)pentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFQOMTWWHDQPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512829 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80377-02-2 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.